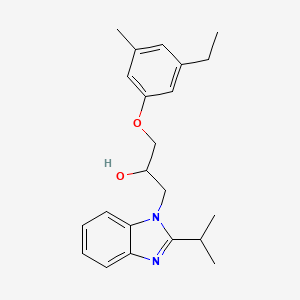
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders.
作用機序
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A acts as a selective beta-2 adrenergic receptor agonist, which means that it specifically targets the beta-2 adrenergic receptors in the lungs. Activation of these receptors leads to the relaxation of the smooth muscles in the airways, which results in bronchodilation. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to inhibit the release of pro-inflammatory cytokines, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have potent bronchodilatory effects in various animal models and human studies. It has also been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma and COPD. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to reduce airway inflammation and mucus production, which may further contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its potent bronchodilatory effects, which make it a promising candidate for the treatment of respiratory disorders. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential. However, one of the limitations of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its relatively short half-life, which may limit its clinical use.
将来の方向性
There are several future directions for the study of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A. One potential direction is the development of novel formulations that can prolong its half-life and improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of more selective and potent beta-2 adrenergic receptor agonists based on the structure of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A may lead to the discovery of new and more effective treatments for respiratory disorders.
合成法
The synthesis of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A involves a multi-step process, which includes the reaction of 3-ethyl-5-methylphenol with 2-chloro-1-(2-isopropyl-1H-benzimidazol-1-yl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have potent bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.
特性
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-17-10-16(4)11-19(12-17)26-14-18(25)13-24-21-9-7-6-8-20(21)23-22(24)15(2)3/h6-12,15,18,25H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBTCBKOVGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)

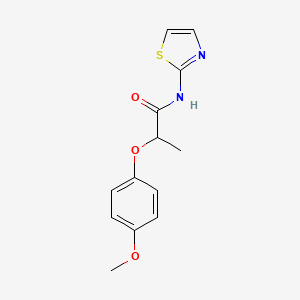
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
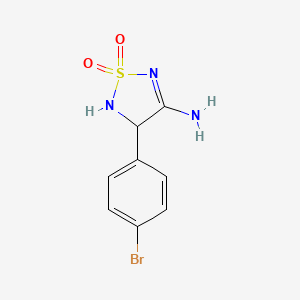
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)
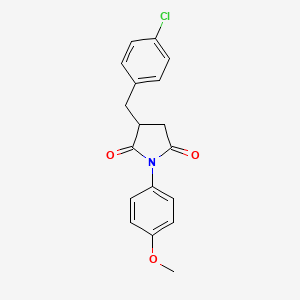
![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)
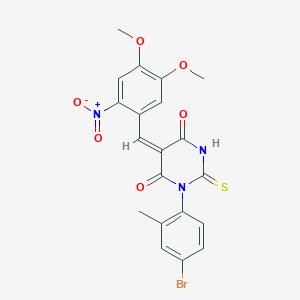
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)